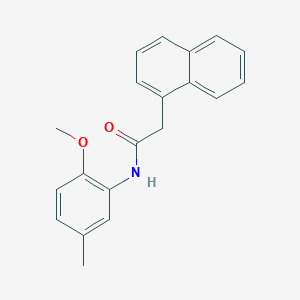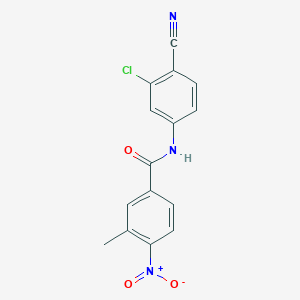![molecular formula C15H21N3OS B5694106 N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide, also known as CPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPAC is a thioamide derivative that has been synthesized using different methods, and it has been shown to have significant biochemical and physiological effects.
Scientific Research Applications
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have insecticidal properties, making it a potential pesticide. In material science, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been studied for its potential use in developing new materials with unique properties.
Mechanism of Action
The exact mechanism of action of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. For example, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Biochemical and Physiological Effects:
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have significant biochemical and physiological effects. In animal studies, N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to reduce inflammation, decrease tumor growth, and improve cognitive function. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has also been shown to have insecticidal properties, making it a potential pesticide. However, more research is needed to fully understand the effects of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide on the body.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide in lab experiments is its potential to have multiple applications. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for research. However, one limitation of using N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide in lab experiments is its potential toxicity. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to be toxic in high doses, and more research is needed to determine its safe dosage levels.
Future Directions
There are several future directions for research on N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. One area of research is the development of new materials using N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have unique properties that could be useful in developing new materials with specific applications. Another area of research is the development of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide-based pesticides. N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. Finally, more research is needed to fully understand the effects of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide on the body and its potential use in treating various diseases.
Synthesis Methods
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide can be synthesized using different methods. One of the most commonly used methods is the reaction of cyclopentylamine with carbon disulfide to form cyclopentylcarbamodithioic acid. This acid is then reacted with N-methylacetamide to form N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide. Other methods involve the use of different reagents and solvents, but the overall process remains the same.
properties
IUPAC Name |
N-[4-(cyclopentylcarbamothioylamino)phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11(19)18(2)14-9-7-13(8-10-14)17-15(20)16-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHYFSMPMSNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclopentylcarbamothioylamino)phenyl]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)


![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)